

Unraveling the Molecular Architecture of Rauvotetraphylline C: A Technical Guide

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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B15592084

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Kunming, China - A detailed technical guide elucidating the chemical structure of **Rauvotetraphylline C**, a sarpagine-type indole alkaloid, has been compiled for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the isolation, and spectroscopic analysis that were instrumental in determining the complex architecture of this natural product.

Rauvotetraphylline C was isolated from the aerial parts of *Rauvolfia tetraphylla*, a plant belonging to the Apocynaceae family, which is a rich source of bioactive alkaloids. The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Molecular Formula and Mass Spectrometry

The molecular formula of **Rauvotetraphylline C** was established as $C_{28}H_{34}N_2O_7$ based on a positive ion HRESIMS spectrum, which showed an $[M+H]^+$ peak at m/z 511.2431. This high-resolution mass measurement provided the foundational data for determining the elemental composition of the molecule.

Spectroscopic Data for Structural Determination

The structural framework of **Rauvotetraphylline C** was pieced together by meticulous analysis of its 1D and 2D NMR spectra. The NMR data, including ^1H and ^{13}C chemical shifts, were found to be very similar to those of a known compound, Rauvotetraphylline B, indicating a shared sarpagine alkaloid core.^[1] Key correlations observed in Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectrometry (ROESY) experiments were pivotal in confirming the connectivity and stereochemistry of the molecule.

Table 1: ^1H NMR Spectroscopic Data (CD_3OD , 600 MHz) for Rauvotetraphylline C

Position	δH (ppm)	Multiplicity	J (Hz)
1	7.58	d	7.8
2	7.08	t	7.5
3	7.29	t	7.8
4	7.45	d	8.1
6	4.35	m	
...
1'	7.30	d	8.4
2'	6.85	d	8.4
OMe-1	3.84	s	
OMe-2	3.88	s	

Note: This is a partial representation of the full dataset.

Table 2: ^{13}C NMR Spectroscopic Data (CD_3OD , 150 MHz) for Rauvotetraphylline C

Position	δC (ppm)
1	137.9
2	122.9
3	129.8
4	119.7
5	112.2
...	...
1'	160.2
2'	114.9
OMe-1	56.5
OMe-2	56.6
C=O	173.2

Note: This is a partial representation of the full dataset.

Experimental Protocols

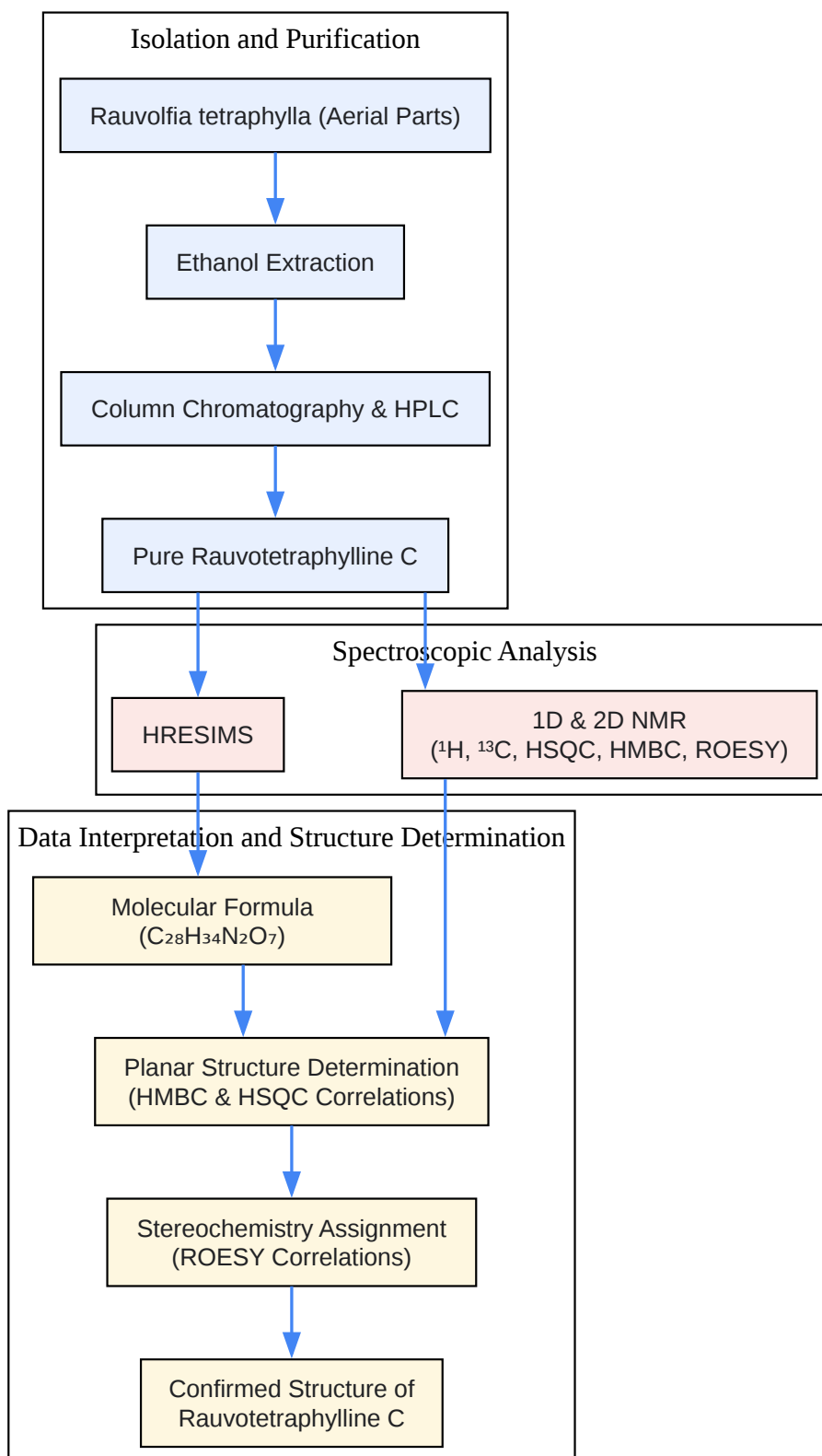
Isolation: The air-dried and powdered aerial parts of *R. tetraphylla* were extracted with 95% ethanol. The crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative HPLC, to yield pure **Rauvotetraphylline C**.

Spectroscopic Analysis:

- **HRESIMS:** Mass spectra were acquired on a high-resolution mass spectrometer using electrospray ionization in positive ion mode.
- **NMR Spectroscopy:** 1H , ^{13}C , HSQC, HMBC, and ROESY spectra were recorded on a 600 MHz NMR spectrometer with CD_3OD as the solvent. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.

Logic of Structure Elucidation

The process of elucidating the structure of **Rauvotetraphylline C** followed a logical progression, beginning with the determination of its molecular formula and culminating in the assignment of its complete stereostructure.

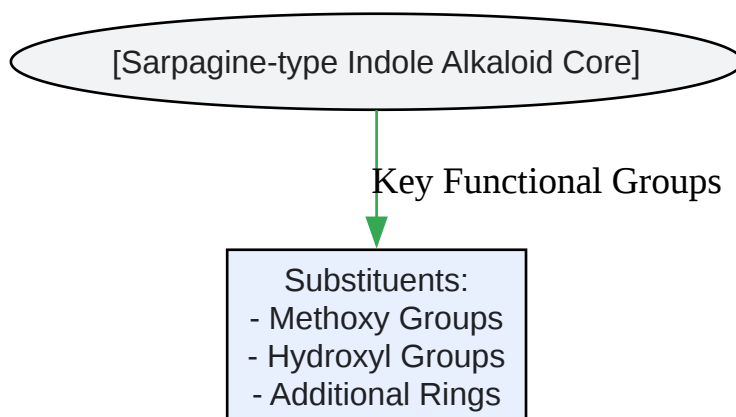


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Fig. 1: Workflow for the structure elucidation of **Rauvotetraphylline C**.

Chemical Structure

The elucidated structure of **Rauvotetraphylline C** reveals a complex polycyclic indole alkaloid with multiple stereocenters.



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Fig. 2: Simplified representation of the **Rauvotetraphylline C** structure.

The detailed structural information of **Rauvotetraphylline C** provides a valuable addition to the growing family of sarpagine-type alkaloids and serves as a basis for future pharmacological investigations and synthetic efforts. The comprehensive data presented in this guide is intended to support the scientific community in the ongoing quest for novel therapeutic agents from natural sources.

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References

- 1. scispace.com [scispace.com]
- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Rauvotetraphylline C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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